Cas no 88965-00-8 (6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine)

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine structure
88965-00-8 structure
Product Name:6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
CAS-Nr.:88965-00-8
MF:C15H14N2
MW:222.285063266754
MDL:MFCD00444739
CID:61219
PubChem ID:667720
Update Time:2024-10-26

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
    • 2297527
    • 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine
    • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
    • 6-methyl-2-(4-methylphenyl)imidazo[1,2-alpha]pyridine
    • 6-METHYL-2-P-TOLY-IIDAZOLE(1,2)PYRIDINE
    • C15H14N2
    • 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
    • 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine
    • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (ACI)
    • 6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
    • BAS 03308107
    • AWEWSJJCANQFRB-UHFFFAOYSA-N
    • SY109614
    • 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine
    • F0916-3171
    • 6-methyl-2-p-tolylimidazo[1,2-a]pyridine
    • Z55863282
    • 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]-pyridine
    • CS-0172131
    • AC-6594
    • HMS2715J04
    • AKOS000527449
    • DS-18359
    • 6-Methyl-2-(4-methylphenyl)imidazo [1,2-alpha]pyridine
    • Imidazo[1,2-a]pyridine, 6-methyl-2-(4-methylphenyl)-; 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine
    • SMR000288756
    • CCG-239353
    • 6-methyl-2-(4-methylphenyl)-4-hydroimidazo[1,2-a]pyridine
    • CHEMBL1440422
    • MLS000707291
    • SCHEMBL396368
    • BDBM50609283
    • DTXSID00349880
    • BRD-K71668435-001-10-7
    • STK702061
    • MFCD00444739
    • 88965-00-8
    • AB05980
    • MDL: MFCD00444739
    • Inchi: 1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3
    • InChI-Schlüssel: AWEWSJJCANQFRB-UHFFFAOYSA-N
    • Lächelt: N1=C2N(C=C(C)C=C2)C=C1C1C=CC(C)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 222.11600
  • Monoisotopenmasse: 222.116
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 258
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 17.3A^2
  • XLogP3: 4.2

Experimentelle Eigenschaften

  • Farbe/Form: White to Yellow Solid
  • Dichte: 1.09
  • Brechungsindex: 1.615
  • PSA: 17.30000
  • LogP: 3.61810

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Sicherheitsinformationen

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
AstaTech
64200-1/G
6-METHYL-2-P-TOLYL-IMIDAZO[1,2-A]PYRIDINE
88965-00-8 97%
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$66 2023-09-16
AstaTech
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AstaTech
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Alichem
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88965-00-8 97%
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£75.00 2022-02-28
Fluorochem
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Chemenu
CM173680-10g
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88965-00-8 97%
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE492-200mg
6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
88965-00-8 98+%
200mg
75.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE492-1g
6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
88965-00-8 98+%
1g
246.0CNY 2021-08-04

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: Methanol ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  25 - 35 °C
Referenz
Microwave-assisted synthesis of Imidazo[1,2-a]pyridine derivatives and their anti-inflammatory activity
Budumuru, Pushpalatha; Golagani, Srinivasarao; Pushpanjali, B., International Journal of Pharmaceutical Sciences and Research, 2019, 10(3), 1172-1179

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: Methanol ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 Reagents: Sodium carbonate ,  Water ;  25 - 35 °C
Referenz
A simple, efficient and scalable synthesis of hypnotic agent, zolpidem
Sumalatha, Yasareni; Reddy, Tamma Ranga; Reddy, Padi Pratap; Satyanarayana, Bollikonda, ARKIVOC (Gainesville, 2008, (2), 315-320

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  6 h, rt
Referenz
Iodide-Catalyzed Phosphorothiolation of Heteroarenes Using P(O)H Compounds and Elemental Sulfur
Shi, Shanshan; Chen, Jun; Zhuo, Shaohua; Wu, Zi'ang; Fang, Meijuan; et al, Advanced Synthesis & Catalysis, 2019, 361(13), 3210-3216

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate ,  Iodine Solvents: Water ;  12 h, 40 °C
Referenz
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform
Bhutia, Zigmee T.; Panjikar, Padmini C.; Iyer, Shruti; Chatterjee, Amrita ; Banerjee, Mainak, ACS Omega, 2020, 5(22), 13333-13343

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Indium triflate Solvents: N-Methyl-2-pyrrolidone ;  30 h, 1 atm, 100 °C
Referenz
CuI-Catalyzed Aerobic Oxidative α-Amination Cyclization of Ketones to Access Aryl or Alkenyl-Substituted Imidazoheterocycles
Zhang, Yuanfei; Chen, Zhengkai; Wu, Wenliang; Zhang, Yuhong; Su, Weiping, Journal of Organic Chemistry, 2013, 78(24), 12494-12504

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium iodide Catalysts: Trifluoromethanesulfonic acid Solvents: Ethanol ,  Dimethyl sulfoxide ;  15 h, 80 °C
Referenz
Solvent-dependence of KI Mediated Electrosynthesis of Imidazo[1,2-a]pyridines
Yi, Yangjie; Xu, Leitao; Liu, Yuyang; Li, Mingfang; Zhang, Lijuan; et al, Chemical Research in Chinese Universities, 2023, 39(2), 318-324

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Iodine ,  Benzo[g]pteridinium, 5-ethyl-1,3,7,8-tetramethyl-2,4-dioxo-, 1,1,1-trifluorometh… Solvents: Ethyl acetate ;  24 h, 70 °C
Referenz
Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C-N and C-S Bonds by Flavin-Iodine-Coupled Organocatalysis
Okai, Hayaki; Tanimoto, Kazumasa; Ohkado, Ryoma; Iida, Hiroki, Organic Letters, 2020, 22(20), 8002-8006

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate ,  Cuprous iodide Solvents: Water ;  24 h, 60 - 65 °C
Referenz
Copper(I) Iodide Catalyzed Aerobic Oxidative C-N and C-S bond formations through C-H Activation: Synthesis of Functionalized Imidazo[1,2-a]pyridines
Mohan, Darapaneni Chandra; Rao, Sadu Nageswara; Ravi, Chitrakar; Adimurthy, Subbarayappa, Asian Journal of Organic Chemistry, 2014, 3(5), 609-613

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  rt; 12 h, reflux
Referenz
Synthesis and Structure-Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-infective Agents against Trypanosomiases
Silva, Daniel G. ; Junker, Anna ; de Melo, Shaiani M. G.; Fumagalli, Fernando ; Gillespie, J. Robert ; et al, ChemMedChem, 2021, 16(6), 966-975

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  6 h, rt
Referenz
Formation of Methylene Linkage for N-Heterocycles: Sequential C-H and C-O Bond Functionalization of Methanol with Cosolvent Water
Li, Na; Bai, Jinku; Zheng, Xiaolin; Rao, Honghua, Journal of Organic Chemistry, 2019, 84(11), 6928-6939

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  6 h, rt
Referenz
Iron-Catalyzed Dehydrogenative sp3-sp2 Coupling via Direct Oxidative C-H Activation of Acetonitrile
Su, Huimin; Wang, Luyao; Rao, Honghua ; Xu, Hao, Organic Letters, 2017, 19(9), 2226-2229

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Water ,  Polyethylene glycol ;  35 min, 85 °C
Referenz
Efficient and green microwave-assisted one-pot synthesis of azaindolizines in PEG-400 and water
Wagare, Devendra S.; Farooqui, Mazhar; Keche, Tushar D.; Durrani, Ayesha, Synthetic Communications, 2016, 46(21), 1741-1746

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Silver carbonate Solvents: 1,4-Dioxane ;  12 h, 110 °C
Referenz
Ag(I)-Promoted Decarboxylative Annulation of Alkynoic Acids towards 2-Arylimidazo[1,2-a]pyridines
Liu, Yun ; Wang, Ziqing; Lei, Ting; Li, Yuling, ChemistrySelect, 2022, 7(47),

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: β-Cyclodextrin Solvents: Water ;  50 - 55 °C; 5 min, 50 - 55 °C
1.2 18 min, 50 - 55 °C
Referenz
Aqueous phase synthesis of substituted imidazo[1,2-a]pyridine in the presence of β-cyclodextrin
Kumbhar, Vijay V.; Hangirgekar, Shankar P.; Wadwale, Navanand B., Pharma Chemica, 2013, 5(5), 274-279

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  14 h, 100 °C
Referenz
Copper catalyzed tandem oxidative C-H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines
Pericherla, Kasiviswanadharaju; Kaswan, Pinku; Khedar, Poonam; Khungar, Bharti; Parang, Keykavous; et al, RSC Advances, 2013, 3(41), 18923-18930

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  4 h, 100 °C
Referenz
Rhodium(II)-Catalyzed Regioselective C3-Alkylation of 2-Arylimidazo[1,2-a]pyridines with Aryl Diazoesters
Kim, Hyunseok; Byeon, Minhyeon; Jeong, Eunchong; Baek, Yonghyeon; Jeong, Seung Jin; et al, Advanced Synthesis & Catalysis, 2019, 361(9), 2094-2106

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Synthesis and antiproliferative activity evaluation of steroidal imidazo[1,2-a]pyridines
Rassokhina, Irina V.; Volkova, Yulia A.; Kozlov, Andrey S.; Scherbakov, Alexander M.; Andreeva, Olga E.; et al, Steroids, 2016, 113, 29-37

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Raw materials

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Preparation Products

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Lieferanten

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(CAS:88965-00-8)6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
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Amadis Chemical Company Limited
(CAS:88965-00-8)6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
A10673
Reinheit:99%
Menge:100g
Preis ($):310.0
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